
3-Cyclobutylpropane-1-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclobutylpropane-1-thiol: is an organic compound with the molecular formula C₇H₁₄S . It is a thiol, which means it contains a sulfur-hydrogen (SH) group attached to a carbon atom. The compound is characterized by a cyclobutyl group attached to a propane chain, which in turn is bonded to a thiol group. This structure imparts unique chemical properties to the compound, making it of interest in various fields of research and industry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutylpropane-1-thiol can be achieved through several methods. One common approach involves the cyclization of 1,3-dihalopropanes with zinc powder in ethanol, leading to the formation of the cyclobutyl ring . Another method involves the cross-coupling of cyclobutyl Grignard reagents with alkyl halides under palladium-catalyzed conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions followed by thiolation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of palladium catalysts and zinc powder is common in these processes .
化学反応の分析
Types of Reactions: 3-Cyclobutylpropane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and bases are employed.
Major Products Formed:
Oxidation: Disulfides and sulfonic acids.
Reduction: Cyclobutylpropane.
Substitution: Various substituted thiols.
科学的研究の応用
3-Cyclobutylpropane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 3-Cyclobutylpropane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes , affecting their function. This interaction can lead to changes in cellular pathways and biological processes. The compound’s cyclobutyl group also contributes to its unique reactivity and binding properties .
類似化合物との比較
Cyclopropane: A smaller cycloalkane with similar reactivity but different ring strain.
Cyclopentane: A larger cycloalkane with less ring strain and different chemical properties.
Cyclohexane: A common cycloalkane with a stable ring structure and different reactivity.
Uniqueness: 3-Cyclobutylpropane-1-thiol is unique due to its combination of a cyclobutyl ring and a thiol group. This structure imparts specific chemical properties, such as increased reactivity and the ability to form covalent bonds with biomolecules. The compound’s unique reactivity makes it valuable in various research and industrial applications .
特性
分子式 |
C7H14S |
|---|---|
分子量 |
130.25 g/mol |
IUPAC名 |
3-cyclobutylpropane-1-thiol |
InChI |
InChI=1S/C7H14S/c8-6-2-5-7-3-1-4-7/h7-8H,1-6H2 |
InChIキー |
WHAFSSXGBSRYHJ-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)CCCS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


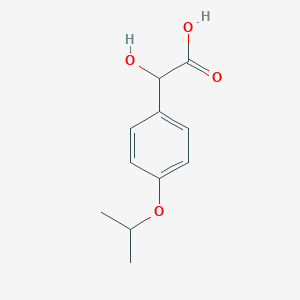

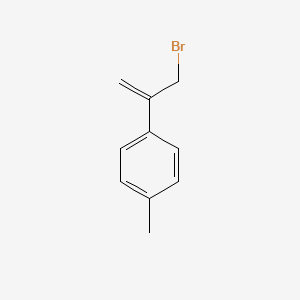

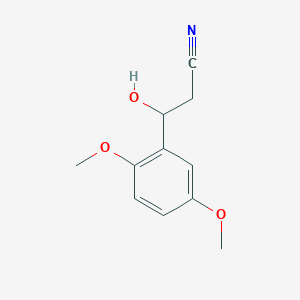
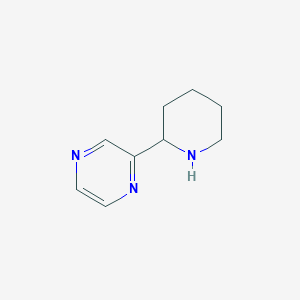
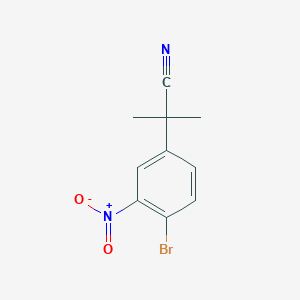
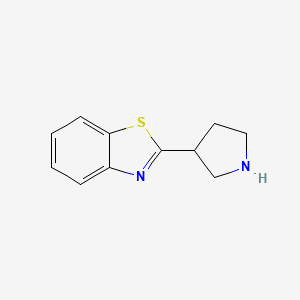


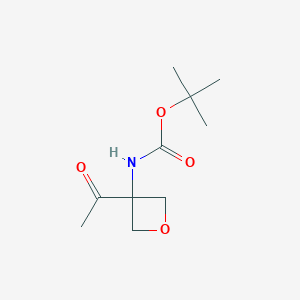


![2,2-Difluoro-1-[4-methoxy-3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13603456.png)
